molecular formula C6H3ClN2O3 B2710780 6-Chloro-5-nitropyridine-3-carbaldehyde CAS No. 1095990-10-5

6-Chloro-5-nitropyridine-3-carbaldehyde

Cat. No.: B2710780
CAS No.: 1095990-10-5
M. Wt: 186.55
InChI Key: HCPSAKMGYHWRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-nitropyridine-3-carbaldehyde is a heterocyclic aromatic compound that features a pyridine ring substituted with a chloro group at the 6-position, a nitro group at the 5-position, and an aldehyde group at the 3-position

Scientific Research Applications

6-Chloro-5-nitropyridine-3-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

    Material Science: It is utilized in the preparation of functional materials, including polymers and dyes.

    Biological Studies: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-5-nitropyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid dust formation, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

6-Chloro-5-nitropyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that are crucial for cellular functions. For instance, it can act as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound’s nitro and aldehyde groups allow it to participate in nucleophilic substitution and condensation reactions, respectively. These interactions are essential for the formation of bonds in complex organic synthesis .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of certain kinases and phosphatases, which are critical for signal transduction. Additionally, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis. This modulation can lead to changes in cell proliferation and survival, making it a valuable tool in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their functions. For example, the aldehyde group can form covalent bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. This property is particularly useful in designing enzyme inhibitors for therapeutic purposes. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that its effects on cellular functions can persist, although the extent of these effects may diminish over time due to degradation. In vitro studies have demonstrated that the compound can maintain its activity for several weeks when stored properly .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance cellular functions and promote cell survival. At higher doses, it can induce toxicity, leading to adverse effects such as oxidative stress and apoptosis. These threshold effects are crucial for determining the safe and effective dosage for therapeutic applications. Toxicological studies have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which facilitate its conversion into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interactions with cofactors such as NADH and FADH2 are also significant, as they influence its metabolic fate and the overall metabolic network .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-nitropyridine-3-carbaldehyde typically involves the nitration of 6-chloropyridine-3-carbaldehyde. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitropyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Amines or thiols in the presence of a base or under microwave irradiation.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 6-Chloro-5-aminopyridine-3-carbaldehyde.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: 6-Chloro-5-nitropyridine-3-carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-pyridinecarboxaldehyde: Lacks the nitro group, making it less reactive in certain chemical transformations.

    5-Nitro-2-chloropyridine: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    6-Chloro-5-nitropyridine-2-carbaldehyde: Positional isomer with different chemical properties and reactivity.

Uniqueness

6-Chloro-5-nitropyridine-3-carbaldehyde is unique due to the specific positioning of its functional groups, which allows for selective chemical transformations and diverse applications in various fields. The presence of both electron-withdrawing groups (chloro and nitro) and an electron-donating group (aldehyde) provides a versatile platform for further functionalization and derivatization.

Properties

IUPAC Name

6-chloro-5-nitropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O3/c7-6-5(9(11)12)1-4(3-10)2-8-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPSAKMGYHWRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.